molecular formula C8H10N2O2 B7763555 N-methyl-1-(4-nitrophenyl)methanamine

N-methyl-1-(4-nitrophenyl)methanamine

Cat. No.: B7763555
M. Wt: 166.18 g/mol
InChI Key: JLKRJHPQNYVSGM-UHFFFAOYSA-N
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Description

N-methyl-1-(4-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a nitrophenyl group attached to a methanamine moiety, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-nitrophenyl)methanamine typically involves the reaction of 4-nitrobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Sodium hydroxide, dichloromethane, 0-25°C.

    Oxidation: Potassium permanganate, acidic medium, elevated temperature.

Major Products Formed

    Reduction: N-methyl-1-(4-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-methyl-1-(4-carboxyphenyl)methanamine.

Scientific Research Applications

N-methyl-1-(4-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the methylamine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(4-aminophenyl)methanamine: Similar structure but with an amino group instead of a nitro group.

    N-methyl-1-(4-carboxyphenyl)methanamine: Similar structure but with a carboxylic acid group instead of a nitro group.

    N-methyl-1-(4-bromophenyl)methanamine: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness

N-methyl-1-(4-nitrophenyl)methanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKRJHPQNYVSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of p-nitrobenzylbromide (5.40 g, 25 mmol) in acetonitrile (60 ml) is added dropwise to a stirred solution of aqueous methylamine (65 mL, 40 wt. %, 0.75 mol) in acetonitrile (50 mL) at 0°. After stirring an additional 15 minutes, the solution is poured into brine and extracted 2× with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give 4-(methylaminomethyl)nitrobenzene (4.04 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-methyl-N-(4-nitrobenzyl)trifluoroacetoamide (11.82 g) in methanol (200 ml) was added 1N aqueous solution of sodium hydroxide (50 ml) at room temperature. The mixture was stirred at room temperature for 24 hours, and concentrated under reduced pressure. The mixture was extracted with ethyl acetate and dried over magnesium sulfate. The mixture was concentrated under reduced pressure, to give methyl(4-nitrobenzyl)amine (6.78 g).
Name
N-methyl-N-(4-nitrobenzyl)trifluoroacetoamide
Quantity
11.82 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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